molecular formula C9H9NO2S B1318904 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid CAS No. 226259-31-0

3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid

Cat. No.: B1318904
CAS No.: 226259-31-0
M. Wt: 195.24 g/mol
InChI Key: JRFXEJOUIZOYPH-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-1,4-benzothiazine-6-carboxylic acid is an organic compound that belongs to the class of benzothiazines It is a heterocyclic compound containing both sulfur and nitrogen atoms in its structure

Biochemical Analysis

Biochemical Properties

3,4-Dihydro-2H-1,4-benzothiazine-6-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes such as N-methyl-D-aspartate (NMDA) receptors, which are involved in neuronal signaling . The compound’s interaction with these receptors can influence neuronal plasticity, outgrowth, and survival. Additionally, it may interact with other proteins and biomolecules, affecting various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with NMDA receptors can lead to changes in calcium ion flux, which in turn affects downstream signaling pathways . This compound may also modulate gene expression by influencing transcription factors and other regulatory proteins, thereby impacting cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of its interaction. For example, its binding to NMDA receptors can inhibit or enhance receptor activity, leading to changes in neuronal signaling . Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with a melting point of 287-289°C . Its degradation and long-term effects on cellular function can vary depending on the experimental conditions. In vitro and in vivo studies have indicated that prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as enhancing neuronal signaling and promoting cell survival . At higher doses, it can have toxic or adverse effects, including neurotoxicity and disruption of cellular function. Threshold effects have been observed, indicating that there is a critical dosage range within which the compound exerts its optimal effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its interaction with NMDA receptors can influence the metabolism of neurotransmitters and other signaling molecules . Additionally, this compound may affect the activity of enzymes involved in cellular metabolism, leading to changes in metabolic flux and the production of metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound within different cellular compartments . For example, its binding to NMDA receptors can facilitate its transport across neuronal membranes, allowing it to exert its effects on neuronal signaling.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 2-aminobenzenethiol with aromatic aldehydes and α-halogenated ketones in the presence of a base such as potassium carbonate (K2CO3) and a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) . This one-pot, three-component reaction yields the desired benzothiazine derivatives efficiently.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydro-2H-1,4-benzothiazine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted benzothiazines.

Scientific Research Applications

Comparison with Similar Compounds

  • 3-Oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid
  • 6-Chloro-3,4-dihydro-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxide
  • 7-Oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzothiazine-6-carboxylic acid

Comparison: 3,4-Dihydro-2H-1,4-benzothiazine-6-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group at the 6-position. This structural feature imparts distinct chemical and biological properties, differentiating it from other benzothiazine derivatives. For example, the presence of the carboxylic acid group enhances its solubility and reactivity, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S/c11-9(12)6-1-2-8-7(5-6)10-3-4-13-8/h1-2,5,10H,3-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRFXEJOUIZOYPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(N1)C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90591018
Record name 3,4-Dihydro-2H-1,4-benzothiazine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

226259-31-0
Record name 3,4-Dihydro-2H-1,4-benzothiazine-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=226259-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-2H-1,4-benzothiazine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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